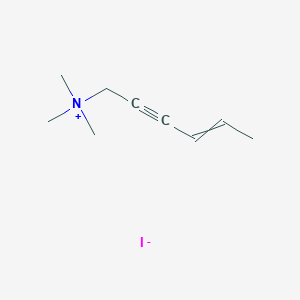
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide: is a quaternary ammonium salt. Quaternary ammonium salts are compounds in which a nitrogen atom is bonded to four organic groups, resulting in a positively charged nitrogen atom. This particular compound features a hex-4-en-2-yn-1-aminium backbone with three methyl groups attached to the nitrogen atom and an iodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide typically involves the quaternization of a tertiary amine. One common method is to react hex-4-en-2-yn-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone at room temperature. The reaction proceeds as follows:
Hex-4-en-2-yn-1-amine+Methyl iodide→N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar quaternization reactions but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products:
Substitution Reactions: Produce corresponding quaternary ammonium salts with different counterions.
Elimination Reactions: Yield alkenes as the major products.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their effectiveness.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide involves its interaction with cellular membranes. The positively charged ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to act as a phase-transfer catalyst is due to its capacity to facilitate the transfer of reactants between different phases, thereby increasing reaction rates.
Comparación Con Compuestos Similares
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium chloride
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium bromide
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium hydroxide
Comparison: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion is larger and less nucleophilic than chloride and bromide, which can affect the compound’s behavior in substitution reactions. Additionally, the iodide salt may have different antimicrobial efficacy and phase-transfer catalytic properties compared to its analogs.
Propiedades
Número CAS |
66472-15-9 |
|---|---|
Fórmula molecular |
C9H16IN |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
hex-4-en-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-6H,9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HWHSOZHHGXMFQY-UHFFFAOYSA-M |
SMILES canónico |
CC=CC#CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


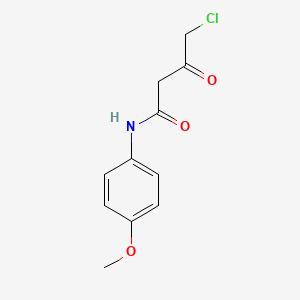
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
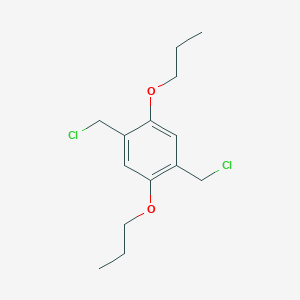
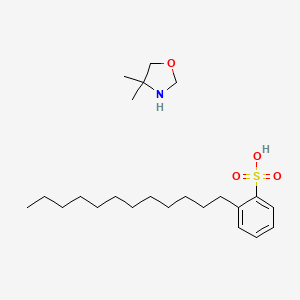
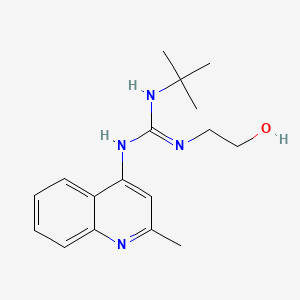
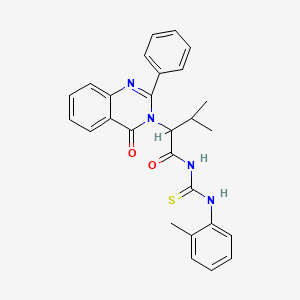
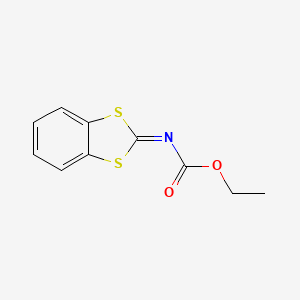
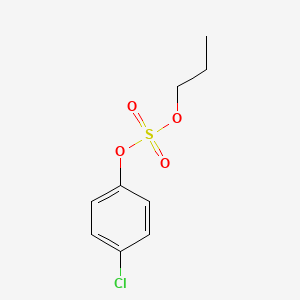


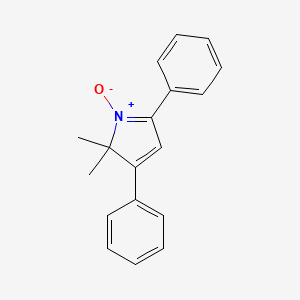

![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
